Hydroxy Cerivastatin Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as M-1 and M-23.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: Involves the replacement of functional groups within the molecule, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes (CYP2C8 and CYP3A4) are commonly used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .

Aplicaciones Científicas De Investigación

Treatment of Hyperlipidemia

Hydroxy Cerivastatin Sodium Salt has been extensively studied for its efficacy in managing hyperlipidemia, particularly in patients with primary hypercholesterolemia and mixed dyslipidemia.

- Efficacy : Clinical trials have demonstrated that cerivastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. In a multicenter analysis involving over 2,700 patients, cerivastatin at doses ranging from 0.025 to 0.4 mg/day resulted in a dose-dependent reduction in LDL-C by 14.2% to 36.1% compared to placebo .

- Safety Profile : The safety and tolerability of this compound have been favorable. Adverse effects were comparable to those observed with placebo treatments, with less than 1% of patients experiencing clinically significant increases in liver enzymes or creatine phosphokinase levels .

Combination Therapy

Research indicates that this compound can be effectively used in combination with fibrates for enhanced lipid-lowering effects. A patent describes the combination therapy involving cerivastatin and fibrates, highlighting its effectiveness in treating dyslipidemia and reducing LDL levels while allowing for lower dosages of both medications .

Pharmacokinetics and Metabolism

This compound is metabolized primarily by cytochrome P450 2C8 enzymes. Variations in these enzymes can affect drug metabolism and patient response to treatment . Studies have shown that genetic polymorphisms in CYP2C8 can lead to altered pharmacokinetics and increased risk of adverse effects such as myopathy or rhabdomyolysis .

Efficacy in Specific Populations

A study focused on patients with type IIb hypercholesterolemia showed that treatment with this compound not only lowered total cholesterol but also improved biliary lipid metabolism without worsening lithogenicity .

- Study Design : Twenty-one patients received cerivastatin for 12 weeks after an initial placebo phase.

- Results : Significant reductions in serum total cholesterol were observed, confirming the drug's efficacy while maintaining biliary health.

Long-term Safety Monitoring

Another case analysis involved monitoring over 1,000 patients treated with this compound for up to one year, focusing on long-term safety outcomes and adverse event reporting . The findings indicated a low incidence of severe adverse effects, reinforcing its safety profile for chronic use.

Data Tables

Mecanismo De Acción

Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .

Comparación Con Compuestos Similares

Similar Compounds

- Fluvastatin

- Atorvastatin

- Rosuvastatin

Uniqueness

Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .

Propiedades

Número CAS |

189060-31-9 |

|---|---|

Fórmula molecular |

C26H34FNNaO6 |

Peso molecular |

498.5 g/mol |

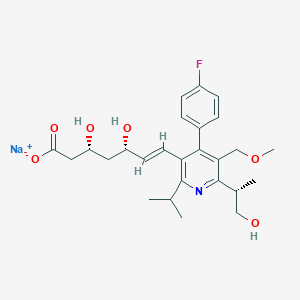

Nombre IUPAC |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |

Clave InChI |

TUYBKPRGKCUDGR-ZZDRRHRHSA-N |

SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

SMILES isomérico |

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |

SMILES canónico |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

Sinónimos |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.